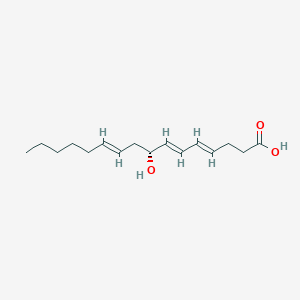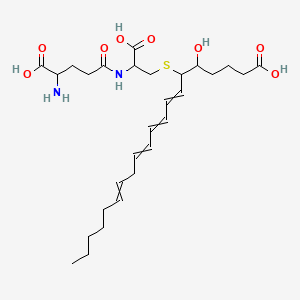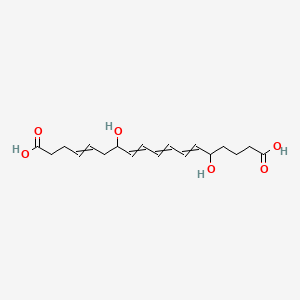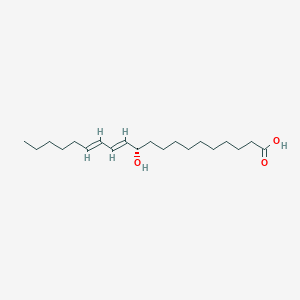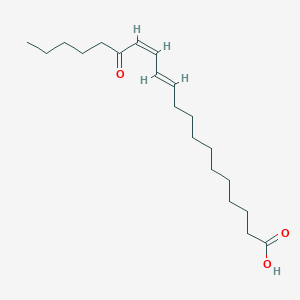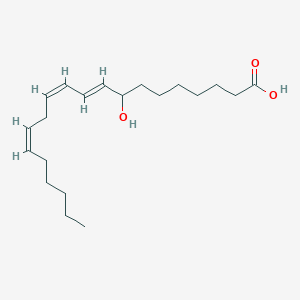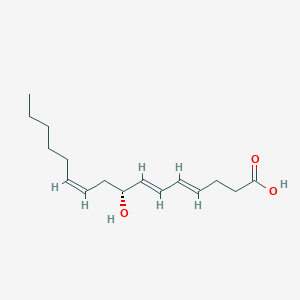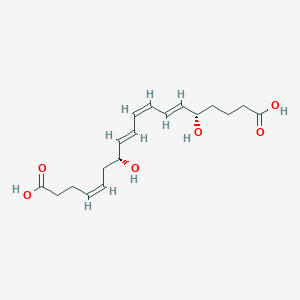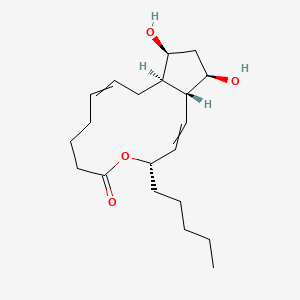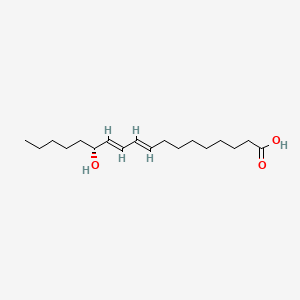
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is a hydroxy fatty acid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid family, which are known for their roles in various biological processes. This compound is characterized by the presence of hydroxyl groups and conjugated double bonds, making it a significant molecule in both biological and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce hydroxyl groups at specific positions on the fatty acid chain. Chemical synthesis can also be achieved through hydroboration-oxidation reactions, where boron reagents are used to add hydroxyl groups followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are engineered to produce the compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, saturated fatty acids, and substituted fatty acids, each with distinct properties and applications .
Aplicaciones Científicas De Investigación
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: It plays a role in cell signaling and inflammation processes.
Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Mecanismo De Acción
The mechanism of action of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). Upon binding to these receptors, it modulates the transcription of genes involved in lipid metabolism and inflammation. This regulation of gene expression leads to various physiological effects, including anti-inflammatory and lipid-lowering activities .
Comparación Con Compuestos Similares
Similar Compounds
(9E,11E,13E)-9,11,13-octadecatrienoic acid: Another hydroxy fatty acid with similar structural features but different biological activities.
13-hydroxyoctadecadienoic acid (13-HODE): A stereoisomer with distinct biological functions and applications.
Uniqueness
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its resulting physiological effects. This specificity makes it a valuable compound for targeted therapeutic applications and biochemical studies .
Propiedades
Fórmula molecular |
C18H32O3 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+/t17-/m1/s1 |
Clave InChI |
HNICUWMFWZBIFP-FSQPMHOZSA-N |
SMILES isomérico |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


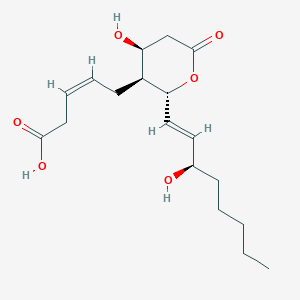
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
